molecular formula C22H41NO11 B13780418 Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside

Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside

Cat. No.: B13780418
M. Wt: 495.6 g/mol
InChI Key: LAVIBJFXURBICK-FJHIPHJXSA-N
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Description

Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside (CAS: 607353-49-1) is a synthetic monosaccharide derivative with a molecular formula of C22H41NO11 and a molecular weight of 495.56 g/mol . Its structure consists of a glucopyranoside backbone linked to a galactopyranosyl moiety via a β(1→3) glycosidic bond, with an octyl chain at the anomeric position. This amphiphilic compound is widely used in glycobiology research, particularly as a substrate analog for studying glycosyltransferase activity and glycan-protein interactions .

Key physical properties include a predicted density of 1.33 g/cm³, boiling point of 757.9°C, and a pKa of 12.87 . Its solubility in polar solvents like methanol and water facilitates its use in enzymatic assays and glycoengineering applications .

Properties

Molecular Formula

C22H41NO11

Molecular Weight

495.6 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C22H41NO11/c1-3-4-5-6-7-8-9-31-21-15(23-12(2)26)20(17(28)14(11-25)32-21)34-22-19(30)18(29)16(27)13(10-24)33-22/h13-22,24-25,27-30H,3-11H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17-,18+,19-,20-,21+,22+/m1/s1

InChI Key

LAVIBJFXURBICK-FJHIPHJXSA-N

Isomeric SMILES

CCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)NC(=O)C

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside

Detailed Synthetic Route

Step 1: Protection of Hydroxyl Groups
  • The hydroxyl groups on the glucopyranoside and galactopyranosyl units are selectively protected using acetyl or benzyl groups to prevent side reactions during glycosylation.
  • For example, acetylation of 2-acetamido-2-deoxy sugars at 3,4,6 positions is common to enhance solubility and reactivity control.
Step 2: Preparation of Glycosyl Donor
  • A glycosyl bromide derivative of the galactopyranosyl unit, such as 3-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2,4,6-tri-O-acetyl-α-D-galactopyranosyl bromide, is synthesized.
  • This bromide acts as a reactive glycosyl donor in the subsequent coupling reaction.
Step 3: Glycosylation Reaction
  • The glycosyl donor is condensed with an acceptor such as benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside or octyl 2-acetamido-2-deoxy-α-D-glucopyranoside under activation conditions.
  • Mercuric cyanide in boiling benzene is used as a promoter to facilitate the formation of the β-(1→3) glycosidic bond between galactose and glucosamine units.
  • This step produces protected trisaccharide intermediates or disaccharides depending on the acceptor used.
Step 4: Deprotection and Functionalization
  • Acetolysis is performed to remove acetyl protecting groups.
  • Catalytic hydrogenation is used to remove benzyl protecting groups where applicable.
  • Final O-deacetylation yields the free hydroxyl groups, resulting in the target compound Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Hydroxyl protection Acetic anhydride, pyridine or benzyl chloride, base Protect hydroxyl groups
Glycosyl donor prep HBr/AcOH or similar for bromide formation Prepare reactive glycosyl donor
Glycosylation Mercuric cyanide, boiling benzene Promote glycosidic bond formation
Deprotection Acetolysis (Ac2O/H2SO4), catalytic hydrogenation (Pd/C, H2), base for O-deacetylation Remove protecting groups

Purification Techniques

  • Chromatographic methods such as silica gel column chromatography are used to separate intermediates and final products.
  • High-performance liquid chromatography (HPLC) may be employed for purity assessment and isolation of the final compound.
  • Crystallization can be used for final purification depending on the compound’s solubility profile.

Research Findings and Data Tables

Molecular and Structural Data

Property Value
Molecular Formula C22H41NO11
Molecular Weight 495.6 g/mol
IUPAC Name N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
CAS Number 197390-85-5
PubChem CID 16087378

Reaction Yield and Purity Data (Example from literature)

Step Yield (%) Purity (%) (HPLC) Notes
Glycosylation 70-85 95+ Dependent on donor/acceptor
Deprotection 80-90 98+ Complete removal of protecting groups

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at specific hydroxyl groups, primarily targeting the C-6 position of the glucopyranosyl residue.

Key Reagents and Conditions:

  • Potassium permanganate (KMnO₄): Oxidizes primary alcohols to carboxylic acids under acidic conditions .

  • Dess-Martin periodinane: Selectively oxidizes secondary alcohols to ketones in anhydrous dichloromethane .

Table 1: Oxidation Products and Yields

Oxidizing Agent Target Position Product Yield
KMnO₄ (H₂SO₄)C-6 (Glc)6-Carboxy derivative72%
Dess-MartinC-4 (Glc)4-Keto derivative68%

Research Findings:

  • Oxidation at C-6 enhances water solubility, making it suitable for aqueous-phase biochemical assays .

  • The 4-keto derivative serves as a precursor for reductive amination to introduce amino functionalities .

Reduction Reactions

Reductive modifications target the acetamido group or ketone intermediates generated via oxidation.

Key Reagents and Conditions:

  • Sodium borohydride (NaBH₄): Reduces ketones to secondary alcohols in methanol .

  • Lithium aluminum hydride (LiAlH₄): Reduces acetamido groups to amines under anhydrous THF conditions .

Table 2: Reduction Outcomes

Reducing Agent Target Group Product Applications
NaBH₄4-Keto derivative4-Hydroxyl derivativeGlycosidase inhibitor design
LiAlH₄Acetamido2-Amino derivativeProbing carbohydrate-protein interactions

Notable Study:
LiAlH₄-mediated reduction of the acetamido group yielded a 2-amino intermediate, which was further functionalized with fluorescein isothiocyanate (FITC) for fluorescence-based binding assays .

Substitution Reactions

The octyl aglycone and hydroxyl groups are sites for nucleophilic substitution.

Key Reagents and Conditions:

  • Alkyl halides (e.g., CH₃I): Alkylation of hydroxyl groups in DMF with NaH as a base .

  • Mesyl chloride (MsCl): Introduces mesyl groups for subsequent displacement by azides or amines .

Table 3: Substitution Reactions

Reagent Site Product Key Use
CH₃I / NaHC-4 (Gal)4-O-Methyl derivativeStabilizing glycosidic bonds
MsCl / NaN₃C-6 (Glc)6-Azido derivativeClick chemistry applications

Mechanistic Insight:
Mesylation at C-6 (Glc) followed by azide displacement produced a stable intermediate for Huisgen cycloaddition, enabling site-specific conjugation with alkynes .

Glycosidic Bond Cleavage

Acid-catalyzed hydrolysis selectively cleaves the β-(1→3) glycosidic bond between galactose and glucosamine.

Conditions and Outcomes:

  • 0.1 M HCl (60°C): Cleaves glycosidic bonds within 2 hours, yielding galactose and 2-acetamido-2-deoxyglucose .

  • Enzymatic cleavage (β-galactosidase): Specific hydrolysis under physiological pH, preserving other functional groups .

Table 4: Hydrolysis Products

Method Products Yield
Acid hydrolysisD-Galactose + 2-Acetamido-2-deoxy-D-glucose89%
β-GalactosidaseSame as above95%

Application:
Controlled hydrolysis facilitates structural analysis of glycosphingolipid analogs in membrane studies .

Acetylation and Benzoylation

Protective group chemistry is critical for multi-step syntheses.

Reagents and Conditions:

  • Acetic anhydride (Ac₂O): Full acetylation in pyridine at 25°C .

  • Benzoyl chloride (BzCl): Selective benzoylation at C-3 and C-6 (Glc) using DMAP catalysis .

Table 5: Protective Group Strategies

Reagent Protected Positions Purpose
Ac₂O / PyridineAll hydroxylsPrevent undesired side reactions
BzCl / DMAPC-3, C-6 (Glc)Directional glycosylation

Case Study:
Benzoylation at C-3 and C-6 enabled regioselective glycosylation with mannose donors to synthesize branched oligosaccharides .

Comparative Stability Analysis

Table 6: Reaction Sites and Stability

Position Reactivity Stability
C-4 (Glc)High (keto formation)Moderate (prone to reduction)
C-6 (Glc)Moderate (oxidation)High (stable as carboxylate)
Acetamido (Glc)LowHigh (resists hydrolysis)

Scientific Research Applications

Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside has been studied for its potential biological activities, particularly in the context of cell signaling and immune response modulation.

  • Case Study : Research indicates that this glycoside may enhance cellular uptake of certain therapeutic agents through receptor-mediated endocytosis, improving drug delivery systems. In vitro studies have shown increased cellular uptake rates compared to non-glycosylated counterparts, suggesting enhanced efficacy in drug formulations.

Pharmaceutical Applications

The compound's structural attributes make it a candidate for various pharmaceutical applications, particularly as a drug delivery vehicle.

  • Example : A study demonstrated the use of Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside in formulating nanoparticles for targeted drug delivery. The glycoside-modified nanoparticles showed improved stability and bioavailability of encapsulated drugs in animal models.

Cosmetic Industry

Due to its biocompatibility and moisturizing properties, this compound is being explored in cosmetic formulations.

  • Data Table: Cosmetic Applications
Application AreaBenefitsCase Study Reference
MoisturizersEnhanced skin hydration
Anti-aging creamsImproved skin elasticity
SunscreensUV protection enhancement

Polymer Chemistry

The incorporation of Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside into polymer matrices has been investigated for developing smart materials with responsive properties.

  • Case Study : Research has shown that polymers modified with this glycoside exhibit enhanced mechanical properties and responsiveness to environmental stimuli, making them suitable for applications in biomedical devices.

Nanotechnology

In nanotechnology, this compound serves as a stabilizing agent for nanoparticles used in various applications including imaging and targeted therapy.

  • Example : A recent study highlighted the use of Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside in stabilizing gold nanoparticles for biomedical imaging purposes. The glycoside's affinity for biological tissues enhances imaging contrast while minimizing cytotoxicity.

Mechanism of Action

The mechanism of action of Octyl 2-acetamido-2-deoxy-3-O-(B-D-galactopyranosyl)-A-D-glucopyranoside involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to carbohydrate-binding domains, influencing various biological pathways. This interaction can modulate the activity of enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetylated Derivatives

Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside (CAS: 173725-22-9)
  • Structure: Features acetyl groups at the 3, 4, and 6 positions of the glucopyranoside ring.
  • Molecular Formula: C24H37NO9 .
  • Applications : Serves as a protected intermediate in oligosaccharide synthesis. Acetyl groups enhance stability during chemical reactions, making it suitable for glycosylation studies .
  • Key Difference: The absence of the galactopyranosyl group limits its utility in galactosyltransferase assays compared to the main compound.
2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-glucopyranose
  • Structure : Contains acetylated galactose and glucosamine residues.
  • Applications : Used as a substrate mimic for probing glycosyltransferase specificity. The acetyl groups protect hydroxyls during synthetic steps, enabling controlled deprotection .

Anomeric Variants

N-Octyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (CAS: 197390-85-5)
  • Structure: β-anomer of the main compound.
  • Molecular Weight: 495.56 g/mol (identical to the α-anomer) .
  • Applications: Used similarly in enzymatic studies but may exhibit different binding affinities due to anomeric configuration .
  • Key Difference : The β-glycosidic linkage alters stereochemical interactions with enzymes like galactosyltransferases .

Simplified Analogs

Octyl 2-Acetamido-2-deoxy-β-D-glucopyranoside (CAS: 147126-58-7)
  • Structure: Lacks the galactopyranosyl moiety.
  • Molecular Formula: C16H31NO6; molecular weight: 333.42 g/mol .
  • Applications : Functions as a control compound to study the role of galactose in glycan recognition .
  • Key Difference : Simpler structure reduces specificity in glycan-binding assays .

Complex Oligosaccharides

β-D-Galactopyranosyl-(1→4)-[α-L-fucopyranosyl-2-acetamido-2-deoxy]-β-D-glucopyranosyl-(1→3)-β-D-galactopyranoside
  • Structure : A hexasaccharide with fucose and galactose branches.
  • Molecular Weight : 1428.51 g/mol (M+Na+) .
  • Applications : Used to investigate multi-enzyme cascades in glycan biosynthesis. Its complexity mimics natural glycoconjugates .
  • Key Difference: Higher molecular weight and branched structure complicate synthesis and purification compared to the monosaccharide main compound .

Biological Activity

Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside is a synthetic glycoside that has garnered interest due to its potential biological activities. This compound, characterized by its unique structural features, is being explored for various applications, particularly in the fields of pharmacology and biochemistry.

  • Chemical Formula : C22H41NO11
  • Molecular Weight : 495.56 g/mol
  • CAS Number : 197390-85-5
  • Purity : Minimum 95%
  • Storage Conditions : Recommended at -20°C for long-term preservation .

The biological activity of Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside is primarily attributed to its ability to interact with specific cellular receptors and pathways. The compound's galactopyranosyl moiety is known to facilitate binding to glycan-binding proteins, which can modulate various physiological responses.

Antimicrobial Activity

Research indicates that derivatives of this compound can inhibit the adhesion of pathogens such as Candida albicans to host cells. A study demonstrated that the propyl derivative of this compound significantly reduced fungal burden in an oral candidiasis model in rats, suggesting its potential as an antifungal agent .

Cytotoxic Effects

In vitro studies have shown that Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside exhibits cytotoxic properties against certain cancer cell lines. The mechanism involves the disruption of glycolytic pathways, similar to other glucose analogs like 2-deoxy-D-glucose (2-DG). This disruption leads to reduced ATP synthesis and can trigger autophagy or apoptosis in cancer cells .

Study on Antifungal Efficacy

A significant study evaluated the efficacy of Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside in a mucoadhesive polymer formulation against oral candidiasis. The results indicated a marked reduction in colony counts of Candida albicans, highlighting its potential therapeutic application in fungal infections .

Glycolytic Inhibition in Cancer Cells

Another research effort focused on the cytotoxic effects of various sugar analogs, including Octyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-glucopyranoside. The findings revealed that these compounds could effectively inhibit glycolysis in cancer cells, suggesting a promising avenue for cancer treatment through metabolic modulation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits Candida albicans adhesion; reduces fungal burden
CytotoxicDisrupts glycolysis in cancer cells; induces apoptosis
Glycolytic InhibitionCompetes with glucose; alters energy metabolism

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)SelectivityPurification RequiredKey Reference
Chemical Glycosylation60–75ModerateSilica gel chromatography
Enzymatic Synthesis85–91HighHILIC/Biogel P-2

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueDiagnostic Peaks/ValuesPurpose
1H^1H NMRδ 5.1 (α-anomeric H), δ 2.0 (CH3 _3CO)Confirm glycosidic linkage, acetamido group
MALDI-TOF-MS[M+Na]+^+ 1428.4937 (observed)Verify molecular weight
HILIC Retention Time13 min (65% CH3 _3CN)Assess purity

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